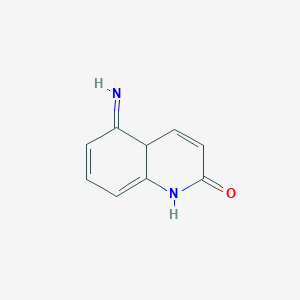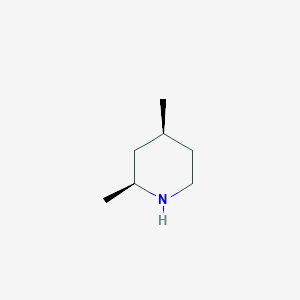
L-Valine,N-acetyl-L-seryl-L-leucyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) is a peptide compound composed of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound allows it to participate in a variety of chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) typically involves the stepwise coupling of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing hydroxyl or thiol groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide, such as the carbonyl carbon of the amide bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in the formation of free thiols from disulfide bonds. Substitution reactions can produce modified peptides with new functional groups.
科学研究应用
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The compound can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: The compound can be used in the development of biomaterials, such as hydrogels or nanocarriers, for various applications.
作用机制
The mechanism of
属性
分子式 |
C16H31N3O4 |
|---|---|
分子量 |
329.43 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methyl-N-[(2S)-3-methylbutan-2-yl]pentanamide |
InChI |
InChI=1S/C16H31N3O4/c1-9(2)7-13(15(22)17-11(5)10(3)4)19-16(23)14(8-20)18-12(6)21/h9-11,13-14,20H,7-8H2,1-6H3,(H,17,22)(H,18,21)(H,19,23)/t11-,13-,14-/m0/s1 |
InChI 键 |
QQJGKCJVFPWNNK-UBHSHLNASA-N |
手性 SMILES |
C[C@@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(C)C)NC(=O)C(CO)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)

![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)




![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)

